molecular formula C10H11NO4 B181076 Ethyl 2-(2-nitrophenyl)acetate CAS No. 31912-02-4

Ethyl 2-(2-nitrophenyl)acetate

Cat. No. B181076
Key on ui cas rn: 31912-02-4
M. Wt: 209.2 g/mol
InChI Key: CJHXMQCYEILGFT-UHFFFAOYSA-N
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Patent
US05998409

Procedure details

A solution of ethyl 2-nitrophenylacetate (13.6 g, 0.065 mole) in ethanol (150 ml) was hydrogenated over 10% Pd/C catalyst (1 g) at room temperature and pressure for 18 hours. The reaction mixture was filtered through keiselguhr and concentrated in vacuo to afford the title compound as a clear oil, which solidified on standing (10.8 g, 93%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)OCC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through keiselguhr
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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